Cas no 531548-34-2 (2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide)

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- SR-01000262123-1
- BDBM50395496
- Oprea1_816609
- HMS2622B19
- REGID_for_CID_890442
- SR-01000262123
- AKOS000465075
- CHEMBL1448089
- 531548-34-2
- SCHEMBL13167010
- 2-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide
- MLS000662481
- SMR000292251
- EN300-26868243
- AP-970/41598909
- HMS1731N19
- Z52421393
- 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
- CCG-356473
- WAY-642954
- STK360141
-
- インチ: 1S/C18H20N2O/c21-18(14-15-8-2-1-3-9-15)19-16-10-4-5-11-17(16)20-12-6-7-13-20/h1-5,8-11H,6-7,12-14H2,(H,19,21)
- InChIKey: LVPBIJNAMHEKDK-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=CC=1)NC1=CC=CC=C1N1CCCC1
計算された属性
- せいみつぶんしりょう: 280.157563266g/mol
- どういたいしつりょう: 280.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0297PY-100mg |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 90% | 100mg |
$590.00 | 2024-04-30 | |
Enamine | EN300-26868243-1.0g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26868243-0.05g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
1PlusChem | 1P0297PY-50mg |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 90% | 50mg |
$565.00 | 2024-04-30 | |
Enamine | EN300-26868243-0.5g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26868243-5.0g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26868243-0.25g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26868243-0.1g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26868243-2.5g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26868243-10.0g |
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
531548-34-2 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide 関連文献
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2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamideに関する追加情報
Introduction to 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide (CAS No. 531548-34-2)
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide, identified by its CAS number 531548-34-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenyl group and a pyrrolidine moiety, has garnered attention due to its potential applications in drug discovery and development. The structural characteristics of this compound make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide consists of a central acetamide group connected to a phenyl ring and a 2-pyrrolidin-1-ylphenyl group. This arrangement suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for developing new therapeutic agents. The presence of both aromatic and heterocyclic rings in its structure enhances its versatility, allowing for diverse modifications and functionalizations.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been explored as a potential lead compound in the search for novel therapeutic agents. Its unique structural features make it an attractive candidate for further investigation in the context of drug design and discovery.
One of the most compelling aspects of this compound is its potential to interact with biological targets in a selective manner. The phenyl and pyrrolidine moieties can engage in specific interactions with proteins and enzymes, which is crucial for achieving the desired therapeutic effects while minimizing side effects. This selectivity is often a key factor in the success of a drug candidate, making 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide a valuable asset in pharmaceutical research.
The synthesis of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrrolidine derivative, followed by coupling with the appropriate phenyl groups to form the desired structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The pharmacological properties of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide have been studied in various preclinical models. Initial studies suggest that this compound exhibits promising activity against several targets relevant to human health. For instance, it has shown potential as an inhibitor of certain enzymes involved in inflammation and pain pathways. These findings have prompted further investigation into its therapeutic potential.
In addition to its pharmacological properties, 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has also been explored for its ability to modulate neurological pathways. The presence of the pyrrolidine ring suggests that this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Further research is needed to fully elucidate its mechanisms of action in these contexts.
The development of new drugs is often a lengthy and complex process that requires extensive testing to ensure safety and efficacy. However, compounds like 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide offer hope for discovering novel therapeutic agents that can address unmet medical needs. The combination of computational modeling and experimental validation has been instrumental in advancing the understanding of this compound's properties.
The future prospects for 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of innovative treatments for various diseases.
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